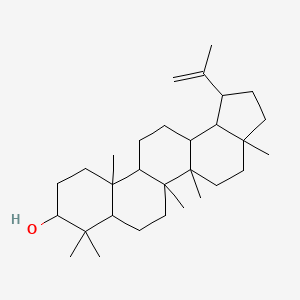

Lup-20(29)-en-3-ol, (3beta)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lup-20(29)-en-3-ol, (3beta)-, also known as lupeol, is a naturally occurring pentacyclic triterpenoid. It is found in various plants, including the bark of white birch trees, mangoes, and other fruits and vegetables. Lupeol has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lupeol can be synthesized through various methods. One common approach involves the extraction from natural sources followed by purification. For instance, lupeol can be isolated from the bark of white birch trees using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to purify lupeol .

Another synthetic route involves the chemical modification of betulin, another triterpenoid found in birch bark. Betulin can be converted to lupeol through a series of chemical reactions, including oxidation and reduction steps .

Industrial Production Methods

Industrial production of lupeol typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques like column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Lupeol undergoes various chemical reactions, including:

Oxidation: Lupeol can be oxidized to form lupeol acetate or betulinic acid.

Reduction: Reduction of lupeol can yield derivatives like lupeol diol.

Substitution: Lupeol can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Acetic anhydride

Major Products Formed

- Lupeol acetate

- Betulinic acid

- Lupeol diol

Scientific Research Applications

Lupeol has a wide range of scientific research applications:

- Chemistry : Lupeol is used as a precursor for synthesizing various triterpenoid derivatives. It is also studied for its potential as a natural antioxidant .

- Biology : Lupeol has been shown to modulate various biological pathways, including those involved in inflammation and apoptosis .

- Medicine : Lupeol exhibits anti-cancer properties and is being investigated for its potential in treating various cancers, including breast and prostate cancer . It also has anti-inflammatory and anti-microbial properties, making it a candidate for developing new therapeutic agents .

- Industry : Lupeol is used in the cosmetic industry for its anti-aging and skin-soothing properties. It is also explored for its potential in developing natural pesticides .

Mechanism of Action

Lupeol exerts its effects through various molecular targets and pathways:

- Anti-inflammatory : Lupeol inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of pro-inflammatory mediators .

- Anti-cancer : Lupeol induces apoptosis in cancer cells through the mitochondrial pathway. It increases the expression of pro-apoptotic proteins like Bax and decreases the expression of anti-apoptotic proteins like Bcl-2 .

- Anti-microbial : Lupeol disrupts the cell membrane of microbes, leading to cell lysis and death .

Comparison with Similar Compounds

Lupeol is part of the lupane-type triterpenoids, which include compounds like betulin and betulinic acid. Here is a comparison:

- Betulin : Betulin is another triterpenoid found in birch bark. It shares similar anti-inflammatory and anti-cancer properties with lupeol but is less potent in some cases .

- Betulinic Acid : Betulinic acid is an oxidized form of betulin. It has stronger anti-cancer properties compared to lupeol and is being studied for its potential in treating melanoma .

- Lupeol Acetate : This derivative of lupeol has enhanced anti-inflammatory properties and is used in various cosmetic formulations .

Similar Compounds

- Betulin

- Betulinic Acid

- Lupeol Acetate

Q & A

Basic Research Questions

Q. What are the optimal methods for quantifying Lup-20(29)-en-3-ol, (3β)- in plant matrices?

Lupeol quantification typically employs HPLC-UV or GC-MS due to its low volatility and lack of chromophores. For GC-MS, derivatization (e.g., silylation) enhances volatility, while HPLC-UV relies on C18 columns with acetonitrile/water gradients (70:30, v/v) for separation. Challenges include matrix interference from co-eluting triterpenes (e.g., betulin) and low concentrations in crude extracts. Internal standards like betulinic acid improve accuracy .

Q. How can the purity of isolated Lupeol be validated?

Purity is assessed via melting point analysis (215–216°C), TLC (Rf ~0.6 in chloroform:methanol 9:1), and HPLC (retention time ~12.5 min under C18 conditions). Confirmatory techniques include 1H-NMR (δ 3.20 ppm for C3-OH proton) and 13C-NMR (δ 79.5 ppm for C3) to detect impurities like lupenone (oxidized derivative) .

Q. What solvents are suitable for Lupeol extraction?

Lupeol is lipophilic, with optimal solubility in chloroform , ethanol , and ethyl acetate . Soxhlet extraction using ethanol (60°C, 6–8 hr) achieves yields of 0.5–2.0% in bark extracts. Supercritical CO2 extraction (40°C, 25 MPa) is emerging as a greener alternative .

Advanced Research Questions

Q. How can researchers differentiate Lupeol’s 3β isomer from 3α-epimers in complex mixtures?

Differentiation requires chiral chromatography (e.g., Chiralpak IC column, hexane:isopropanol 95:5) or circular dichroism (CD) spectra. NMR-based NOE experiments (e.g., irradiation of C3-OH) reveal spatial proximity to C28 protons, confirming β-configuration. Misidentification in GC-MS datasets is common due to similar fragmentation patterns .

Q. What experimental designs address contradictory bioactivity results in Lupeol studies?

Contradictions in anti-cancer efficacy (e.g., IC50 variability) may arise from isomer mixtures or impurities. Mitigation strategies:

- Isomer-specific assays : Use enantiomerically pure Lupeol (≥98% by chiral HPLC).

- Synergistic studies : Test combinations with taxanes or kinase inhibitors.

- Standardized cell lines : Prefer HepG2 (liver) or MCF-7 (breast) with matched negative controls .

Q. How should Lupeol’s anti-inflammatory mechanisms be validated in vivo?

Use murine models (e.g., carrageenan-induced paw edema) with Lupeol administered orally (50–100 mg/kg/day). Measure cytokines (IL-6, TNF-α) via ELISA and NF-κB activation via Western blot. Include positive controls (indomethacin) and assess hepatic toxicity (ALT/AST levels) .

Q. What analytical methods confirm Lupeol’s structural stability under experimental conditions?

Stability studies in DMSO (1 mM, 25°C) show degradation after 72 hr. Monitor via LC-MS/MS (m/z 427.4 → 409.3 for dehydration product). For thermal stability, TGA-DSC reveals decomposition at 256°C .

Q. How can Lupeol derivatives enhance bioavailability for pharmacological studies?

Semi-synthetic modifications (e.g., esterification at C3-OH with palmitic acid) improve water solubility. Validate derivatives via HRMS and X-ray crystallography . In vitro permeability assays (Caco-2 monolayers) assess intestinal absorption .

Q. Methodological Guidance

9. Best practices for spectral data interpretation (NMR, IR):

- 1H-NMR : Key signals include δ 4.56 and 4.68 ppm (C29 exomethylene protons) and δ 1.68 ppm (C30 methyl).

- IR : O–H stretch at 3450 cm⁻¹ and C=C at 1640 cm⁻¹.

- Cross-validate with HSQC and HMBC to assign quaternary carbons .

10. Designing dose-response studies for Lupeol’s antioxidant activity:

Use DPPH assay (EC50 ~20–50 µM) with ascorbic acid as a reference. For cellular models (e.g., H2O2-induced oxidative stress in SH-SY5Y cells), measure ROS via DCFH-DA fluorescence and correlate with Nrf2 pathway activation .

Properties

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYXUWHLBZFQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871753 |

Source

|

| Record name | Lup-20(29)-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.